molecular formula C18H20N2O3 B6926756 N-[3-(hydroxymethyl)oxolan-3-yl]-2-methyl-6-phenylpyridine-3-carboxamide

N-[3-(hydroxymethyl)oxolan-3-yl]-2-methyl-6-phenylpyridine-3-carboxamide

Cat. No.: B6926756
M. Wt: 312.4 g/mol
InChI Key: KVDFZHCEWFHHLN-UHFFFAOYSA-N
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Description

N-[3-(hydroxymethyl)oxolan-3-yl]-2-methyl-6-phenylpyridine-3-carboxamide is a synthetic organic compound that features a unique combination of functional groups, including a pyridine ring, a phenyl group, and an oxolane ring

Properties

IUPAC Name

N-[3-(hydroxymethyl)oxolan-3-yl]-2-methyl-6-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-13-15(17(22)20-18(11-21)9-10-23-12-18)7-8-16(19-13)14-5-3-2-4-6-14/h2-8,21H,9-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDFZHCEWFHHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=CC=C2)C(=O)NC3(CCOC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(hydroxymethyl)oxolan-3-yl]-2-methyl-6-phenylpyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the oxolane ring: This can be achieved by the reduction and cyclization of a suitable precursor, such as 2-deoxy-D-ribose, in an acidic aqueous solution.

    Introduction of the pyridine ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling of the oxolane and pyridine rings: This step involves the formation of an amide bond between the oxolane derivative and the pyridine carboxylic acid derivative under suitable conditions, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(hydroxymethyl)oxolan-3-yl]-2-methyl-6-phenylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of the corresponding carboxylic acid derivative.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

N-[3-(hydroxymethyl)oxolan-3-yl]-2-methyl-6-phenylpyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and bioactive compounds.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[3-(hydroxymethyl)oxolan-3-yl]-2-methyl-6-phenylpyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(hydroxymethyl)oxolan-3-yl]-2-methyl-6-phenylpyridine-3-carboxamide: shares similarities with other compounds containing oxolane and pyridine rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.

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